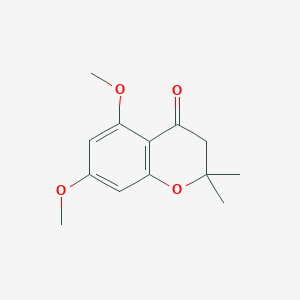

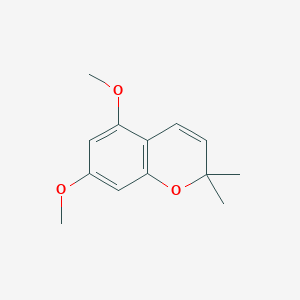

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl-

Descripción general

Descripción

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- , also known by other names such as 4-Chromanone , Chroman-4-one , and Isochromanone , has the chemical formula C₉H₈O₂ with a molecular weight of approximately 148.16 g/mol . Its IUPAC Standard InChI is InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7 (8)9/h1-4H,5-6H2 . The compound’s structure is available as a 2D Mol file or a computed 3D SD file .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- Crystal Structure Analysis : The crystal structure of a closely related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl- 4H-1-benzopyran-4-one, has been determined, highlighting its potential as a cyclic nucleotide phosphodiesterase inhibitor. This structure is characterized by weak C—H⋯O hydrogen bonds and π–π interactions, providing insights into its molecular interactions and stability (Stomberg, Langer, & Hauteville, 2002).

- Synthesis of Derivatives : Research on synthesizing new derivatives of Malloapelta B from Mallotus apelta led to the creation of six new benzopyran derivatives, showcasing the diversity of compounds that can be derived from similar structures. These compounds were characterized using spectroscopic data, including NMR techniques (Nam et al., 2007).

Biological Activities

- Antimicrobial Activity : Compounds structurally related to 4H-1-Benzopyran-4-one have demonstrated good antimicrobial activities, further emphasizing the potential of these compounds in developing new antimicrobial agents (Mulwad & Hegde, 2009).

- Cytotoxicity and Anticancer Potential : The cytotoxicity of pyrano[4,3-b]chromones, a group that includes 4H-1-Benzopyran-4-one derivatives, was assessed against human oral squamous cell carcinoma cell lines. These studies suggest that chemical modification of certain derivatives could be a promising strategy for developing new anticancer drugs (Nagai et al., 2018).

- Potassium Channel Activation : Another study explored the synthesis of R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans as potassium channel openers. This research suggests a potential for therapeutic applications in conditions affected by potassium channel function (Florence et al., 2009).

Mecanismo De Acción

Target of Action

Chromanone derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that chromanone derivatives can interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

It’s known that chromanone derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

5,7-Dimethoxy-2,2-dimethylchroman-4-one is a synthetic precocenoid and has potential insect control function . It has been reported to induce loss of pigmentation in hatching larvae of shield bug (Eurgaster integriceps) .

Propiedades

IUPAC Name |

5,7-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2)7-9(14)12-10(16-4)5-8(15-3)6-11(12)17-13/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHKYWHUQSYHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345150 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- | |

CAS RN |

21421-65-8 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)

![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)

![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)

![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)